molecular formula C19H27FN4O2 B593013 5-Fluoro-adb-pinaca, (+/-)- CAS No. 1863065-90-0

5-Fluoro-adb-pinaca, (+/-)-

Cat. No. B593013
CAS RN: 1863065-90-0
M. Wt: 362.449
InChI Key: SOYDDJYBRCNNIT-UHFFFAOYSA-N
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Description

5-Fluoro ADB, also known as 5-fluoro MDMB-PINACA, is a potent synthetic cannabinoid that acts as an agonist to the human cannabinoid CB1 and CB2 receptors . It has been associated with adverse physiological and psychological effects that have resulted in hospitalization and/or death .


Synthesis Analysis

The synthesis of 5-Fluoro ADB involves several complex chemical reactions. An analytical method for the identification and quantification of 5-fluoro ADB and the 5-fluoro ADB ester hydrolysis metabolite in human blood samples by liquid chromatography–tandem mass spectrometry was created and validated .


Molecular Structure Analysis

5F-ADB is based on an indazole core structure, where the 1- and 3-positions of the indazole ring system are substituted. The 1-position of 5F-ADB is substituted with a linear five carbon chain terminated with a fluorine (F) atom .


Chemical Reactions Analysis

Major metabolic reactions of 5F-ADB include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation of ADB-PINACA, and oxidative defluorination followed by carboxylation of 5F-ADB-PINACA .

Scientific Research Applications

  • Metabolic Identification and Distinguishing Features : ADB-PINACA and 5F-ADB-PINACA, both potent synthetic cannabinoids, differ by a single fluorine atom. Studies have shown that distinguishing between their intake is critical for legal and clinical purposes. Metabolite profiling is vital in identifying specific intake of these substances (Carlier et al., 2017).

  • Quantification in Forensic Cases : 5-Fluoro ADB's identification and quantification in postmortem blood samples are crucial for forensic investigations. An analytical method for this purpose has been developed, which is essential for confirming 5-Fluoro ADB use in toxicological investigations (Seither et al., 2020).

  • Detection in Herbal Products : The presence of 5-fluoro-ADB-PINACA has been identified in various herbal products, highlighting the need for its detection and quantification in such items for legal and safety reasons (Wurita et al., 2015).

  • Association with Fatal Incidents : There have been instances where 5-Fluoro ADB was identified in human whole blood in death cases, indicating its potential role in fatal outcomes and the importance of its detection in forensic pathology (Usui et al., 2018).

  • Pharmacological Characterization : Studies have been conducted to understand the pharmacology of synthetic cannabinoids like 5F-ADB-PINACA, which is crucial for understanding their effects on human health and for developing therapeutic interventions (Banister et al., 2015).

  • Regulatory Implications : The legal status of substances like ADB-PINACA and 5F-ADB-PINACA varies by country, and their inclusion in controlled substance schedules reflects the need for regulation due to their potential for abuse and harm (Federal Register, 2016).

Safety And Hazards

There are no published studies on the safety of 5F-ADB for human use . It has been encountered in numerous synthetic cannabinoid products that are smoked for their psychoactive effects . Serious adverse effects including death have been reported following the use of 5F-ADB .

Future Directions

In response to Federal control of these synthetic cannabinoids, a transition to new synthetic cannabinoids laced on plant material has been observed . As the concentration of the 5-fluoro ADB ester hydrolysis metabolite was found at a greater concentration than that of 5-fluoro ADB, this metabolite may be a useful marker to monitor in an attempt to confirm 5-fluoro ADB use in toxicological investigations .

properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYDDJYBRCNNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016736
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-adb-pinaca, (+/-)-

CAS RN

1863065-90-0
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1863065-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-adb-pinaca, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-ADB-PINACA, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOL2KQM530
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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